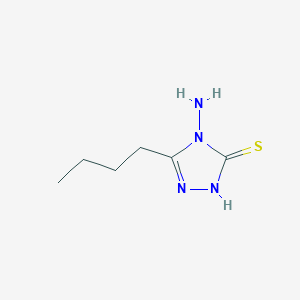

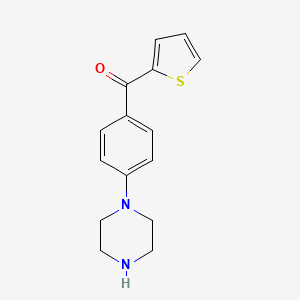

![molecular formula C4H6N4O2S B1332781 (4-氨基-4H-[1,2,4]三唑-3-基硫烷基)-乙酸 CAS No. 74599-37-4](/img/structure/B1332781.png)

(4-氨基-4H-[1,2,4]三唑-3-基硫烷基)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

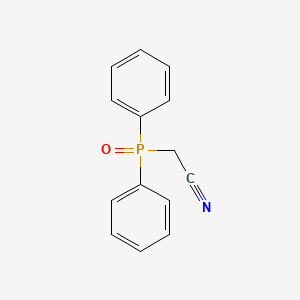

1,2,4-Triazole-containing scaffolds are synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another method involves the reaction of benzoic acid hydrazide with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques. For example, the InChI string for 4H-1,2,4-Triazol-3-amine isInChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 . Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds can be quite complex. For example, the electrolytic oxidation of 1,2,4-triazole compounds can destabilize the compound but increase the stability of 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary. For example, 4-Amino-4H-1,2,4-triazole is a crystal with a melting point of 84-86 °C (lit.) .科学研究应用

Pharmaceutical Research: Antibacterial Agents

The triazole ring is a significant structure in medicinal chemistry due to its resemblance to the adenine moiety of DNA. Compounds derived from 4-amino-1,2,4-triazoles have been studied for their potential as antibacterial agents. A study published in PLOS ONE discusses the synthesis of Schiff bases from 4-amino-1,2,4-triazoles, which exhibited promising antibacterial activity against various bacterial strains .

Agricultural Chemistry: Plant Protection Products

In the agricultural sector, 4-amino-1,2,4-triazoles serve as precursors for the synthesis of plant protection products. These include insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers, highlighting the compound’s role in enhancing crop yield and protection .

Material Science: Sensor Development

Heterocyclic compounds like 4-amino-1,2,4-triazoles are utilized in the development of sensors. Their applications range from optical to electrical sensors, where they contribute to the detection of various environmental and biological analytes .

Organic Synthesis: Reaction Intermediates

The amino-triazole moiety is a versatile intermediate in organic synthesis. It is used to construct more complex molecules, including natural products and pharmaceuticals, due to its ability to undergo various chemical reactions .

Chemical Industry: Dyes and Pigments

Triazole derivatives are also employed in the chemical industry for the production of dyes and pigments. Their structural properties allow for the creation of compounds with specific color characteristics, which are used in textiles and other materials .

Catalysis: Chemical Reactions

The triazole ring system can act as a ligand in catalysis, facilitating chemical reactions. This is particularly useful in accelerating reactions or enabling them to occur under milder conditions, thus having implications in both research and industrial processes .

安全和危害

未来方向

作用机制

Target of Action

Compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have shown significant antibacterial activity .

Mode of Action

It’s worth noting that triazole derivatives often interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

For example, some triazole derivatives inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which plays a crucial role in the biosynthesis of histidine .

Result of Action

Given the known antimicrobial activities of some 1,2,4-triazole derivatives , it’s plausible that this compound could have similar effects, potentially inhibiting the growth of certain microorganisms.

属性

IUPAC Name |

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-8-2-6-7-4(8)11-1-3(9)10/h2H,1,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQXHIKVYNIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(N1N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228439 |

Source

|

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74599-37-4 |

Source

|

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74599-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)